molecular formula C15H33NO5 B12805995 Triethanolamine isononanoate CAS No. 94108-51-7

Triethanolamine isononanoate

Cat. No.: B12805995
CAS No.: 94108-51-7
M. Wt: 307.43 g/mol
InChI Key: CRXGWSUBJAEKGY-UHFFFAOYSA-N
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Description

Triethanolamine isononanoate is an organic compound that belongs to the class of amino alcohols. It is a derivative of triethanolamine, where the hydroxyl groups are esterified with isononanoic acid. This compound is known for its surfactant properties and is used in various industrial and cosmetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Triethanolamine isononanoate is typically synthesized through the esterification reaction between triethanolamine and isononanoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to around 150-180°C to facilitate the esterification process. The product is then purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound involves continuous esterification processes. The reactants are fed into a reactor where they are mixed and heated under controlled conditions. The reaction is monitored to ensure complete conversion of the reactants to the desired ester. The product is then separated and purified using techniques such as distillation and filtration.

Chemical Reactions Analysis

Types of Reactions

Triethanolamine isononanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids and aldehydes.

    Reduction: Reduction reactions can convert the ester groups back to alcohols.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Isononanoic acid and triethanolamine-derived aldehydes.

    Reduction: Triethanolamine and isononanol.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Triethanolamine isononanoate has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant and emulsifier in chemical reactions and formulations.

    Biology: Employed in the preparation of biological buffers and as a stabilizer in enzyme reactions.

    Medicine: Utilized in pharmaceutical formulations for its emulsifying properties.

    Industry: Applied in the production of cosmetics, detergents, and lubricants.

Mechanism of Action

The mechanism of action of triethanolamine isononanoate is primarily based on its surfactant properties. It reduces the surface tension between different phases, allowing for better mixing and stabilization of emulsions. The compound interacts with molecular targets such as lipid bilayers and proteins, facilitating the formation of stable emulsions and enhancing the solubility of hydrophobic compounds.

Comparison with Similar Compounds

Similar Compounds

    Triethanolamine: A precursor to triethanolamine isononanoate, used in similar applications but lacks the ester functionality.

    Diethanolamine: Another amino alcohol with two hydroxyl groups, used in similar applications but with different properties.

    Monoethanolamine: A simpler amino alcohol with one hydroxyl group, used in various industrial applications.

Uniqueness

This compound is unique due to its ester functionality, which imparts different chemical and physical properties compared to its parent compound, triethanolamine. The ester groups enhance its surfactant properties, making it more effective in stabilizing emulsions and improving solubility of hydrophobic compounds.

Properties

CAS No.

94108-51-7

Molecular Formula

C15H33NO5

Molecular Weight

307.43 g/mol

IUPAC Name

2-[bis(2-hydroxyethyl)amino]ethanol;7-methyloctanoic acid

InChI

InChI=1S/C9H18O2.C6H15NO3/c1-8(2)6-4-3-5-7-9(10)11;8-4-1-7(2-5-9)3-6-10/h8H,3-7H2,1-2H3,(H,10,11);8-10H,1-6H2

InChI Key

CRXGWSUBJAEKGY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCC(=O)O.C(CO)N(CCO)CCO

physical_description

Liquid

Origin of Product

United States

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